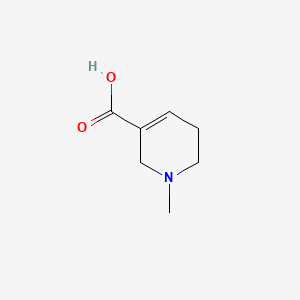
Arecaidin
Übersicht
Beschreibung
Arecaidin ist ein bioaktives Alkaloid, das in Arekanüssen vorkommt, den Samen der Areca catechu-Palme. Es ist bekannt für seine Rolle als kompetitiver Gamma-Aminobuttersäure (GABA)-Wiederaufnahmehemmer . This compound entsteht durch die Hydrolyse von Arecolin, einem weiteren Alkaloid, das in Arekanüssen vorhanden ist
Herstellungsmethoden
This compound kann durch die Hydrolyse von Arecolin synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung von Kalk (Calciumhydroxid), um Arecolin zu this compound zu hydrolysieren Die Reaktionsbedingungen umfassen die Aufrechterhaltung eines basischen Milieus, um den Hydrolyseprozess zu erleichtern.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Hemmung der Wiederaufnahme von Gamma-Aminobuttersäure (GABA) aus, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem . Durch die Hemmung der GABA-Wiederaufnahme erhöht this compound den GABA-Spiegel im synaptischen Spalt und verstärkt seine inhibitorischen Wirkungen auf die Neurotransmission. Dieser Mechanismus beinhaltet die Interaktion von this compound mit GABA-Transportern, was zur Modulation GABAerger Signalwege führt .
Wirkmechanismus
Target of Action
Arecaidine, a bio-active alkaloid found in areca nuts, primarily targets the gamma-aminobutyric acid (GABA) system . It acts as a competitive GABA reuptake inhibitor , which means it competes with GABA for reuptake into the neurons, thereby increasing the availability of GABA in the synaptic cleft . GABA is a central inhibitory neurotransmitter, playing a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Arecaidine’s interaction with its targets leads to an increase in GABA levels in the synaptic cleft . This increase in GABA availability enhances GABAergic neurotransmission, leading to increased inhibitory effects on neuronal activity . This can result in various physiological changes, depending on the specific neural pathways involved .
Biochemical Pathways
Arecaidine affects several biochemical pathways. It has been found to trigger the upregulation of a wide range of genes and signaling pathways, including NOTCH1, MYC proto-oncogene (MYC), peroxiredoxin 2 (PRDX2), Wnt pathway (WNT), cysteine-rich angiogenic inducer 61 (CYR61), and epidermal growth factor receptor/phosphoinositide 3-kinases (EGFR/Pl3k) pathways . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of arecaidine involve several metabolic pathways. Arecaidine is the free carboxylic acid derivative of arecoline . The metabolism of arecaidine occurs by either N-oxidation to arecaidine N-oxide or by reduction of the double bond to yield N-methyl nipecotic acid, followed by conjugation with glycine . These metabolic conversions result in toxic and sometimes less-toxic derivatives . Understanding these metabolic pathways can help predict drug interactions with human pharmaceuticals with overlapping elimination pathways .
Result of Action
The molecular and cellular effects of arecaidine’s action are diverse. It has wide pharmacological activities, including effects on the nervous, cardiovascular, digestive, and endocrine systems, and anti-parasitic effects . The main toxic effects of arecaidine include oral submucous fibrosis (osf), oral squamous cell carcinoma (oscc), and genotoxicity .
Action Environment
The action, efficacy, and stability of arecaidine can be influenced by various environmental factors. For instance, the most popular way of exposure to arecaidine is through the chewing of a mixture of areca nut with betel leaf, slaked lime, and other ingredients that may also contain tobacco, named betel quid (BQ) . The presence of these other ingredients can potentially influence the absorption, distribution, metabolism, and excretion of arecaidine . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of arecaidine, might predispose an organism towards the development of oral cancer .
Safety and Hazards
Zukünftige Richtungen
Despite the prevalence of Areca nut use and potential human carcinogenicity, more studies focusing on the toxicokinetics of its primary toxic/active alkaloid, arecoline, in humans or in animals are needed . Further investigations are needed in the future to reduce or eliminate its toxicities before developing into new drug .
Biochemische Analyse
Biochemical Properties
Arecaidine plays a significant role in biochemical reactions, particularly as a competitive inhibitor of GABA reuptake. This interaction is crucial as it affects the levels of GABA, an important neurotransmitter in the central nervous system. Arecaidine interacts with the human proton-coupled amino acid transporter 1 (hPAT1), which facilitates its transport across cell membranes . Additionally, arecaidine is involved in the inhibition of l-proline uptake in Caco-2 cells, demonstrating its interaction with various biomolecules .
Cellular Effects
Arecaidine has been shown to influence various cellular processes. It can induce cytotoxicity, genotoxicity, and cell death in different cell types . Arecaidine’s impact on cell signaling pathways includes the promotion of epithelial-mesenchymal transition and autophagy initiation . Furthermore, it affects gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and inducing oxidative stress .
Molecular Mechanism
At the molecular level, arecaidine exerts its effects through several mechanisms. It binds to and inhibits the GABA transporter, leading to increased levels of GABA in the synaptic cleft . Arecaidine also interacts with muscarinic receptors, particularly the M2 receptor, which mediates its effects on the cardiovascular system . Additionally, arecaidine’s hydrolysis from arecoline and its subsequent interactions with various enzymes and proteins contribute to its overall molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arecaidine change over time. Arecaidine is relatively stable, but its degradation can lead to the formation of other metabolites that may have different effects on cellular function . Long-term exposure to arecaidine has been associated with chronic toxicity, including oral submucous fibrosis and oral squamous cell carcinoma . These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of arecaidine’s effects.
Dosage Effects in Animal Models
The effects of arecaidine vary with different dosages in animal models. At low doses, arecaidine can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, arecaidine can induce toxic effects, including hepatotoxicity, neurotoxicity, and carcinogenicity . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
Arecaidine is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The major metabolites of arecaidine include N-methylnipecotic acid and arecoline 1-oxide . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Arecaidine is transported and distributed within cells and tissues through specific transporters and binding proteins. The human proton-coupled amino acid transporter 1 (hPAT1) plays a crucial role in the intestinal absorption of arecaidine . Arecaidine is also distributed in a tissue-specific manner, with higher concentrations observed in the liver, kidneys, and brain . This distribution pattern influences its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of arecaidine affects its activity and function. Arecaidine is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of arecaidine direct it to specific compartments, affecting its overall biochemical activity.
Vorbereitungsmethoden
Arecaidine can be synthesized through the hydrolysis of arecoline. This reaction typically involves the use of lime (calcium hydroxide) to hydrolyze arecoline into arecaidine The reaction conditions include maintaining a basic environment to facilitate the hydrolysis process
Analyse Chemischer Reaktionen
Arecaidin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, obwohl spezifische Details zu den Oxidationsprodukten begrenzt sind.
Reduktion: Reduktionsreaktionen von this compound sind weniger häufig, aber es kann unter bestimmten Bedingungen möglicherweise einer Reduktion unterliegen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile oder Elektrophile.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Arecaidin ähnelt anderen in Arekanüssen vorkommenden Alkaloide, wie z. B. Arecolin, Guvacin und Guvacolin . this compound ist einzigartig in seinen spezifischen inhibitorischen Wirkungen auf die GABA-Wiederaufnahme. Hier ist ein Vergleich mit ähnlichen Verbindungen:
Die einzigartige Rolle von this compound als GABA-Wiederaufnahmehemmer unterscheidet es von diesen verwandten Verbindungen, was es zu einer wertvollen Verbindung für spezifische Forschungs- und therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJFTXKSFAMXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198139 | |
| Record name | Arecaidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arecaidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
499-04-7 | |
| Record name | Arecaidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecaidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecaidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecaidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARECAIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arecaidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 - 224 °C | |
| Record name | Arecaidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



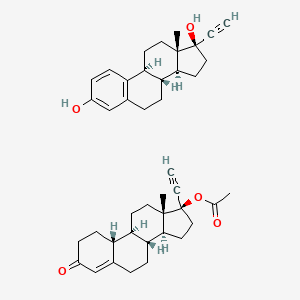
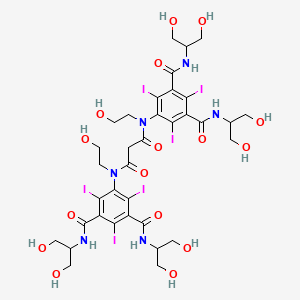


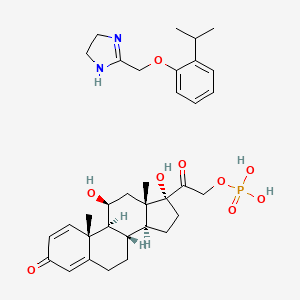
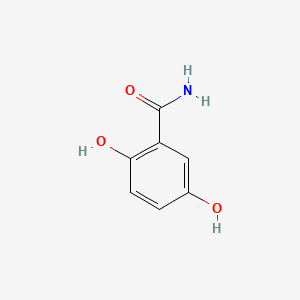


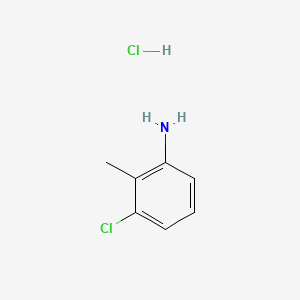
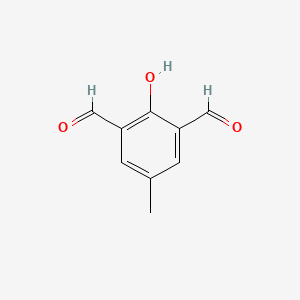

![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)

